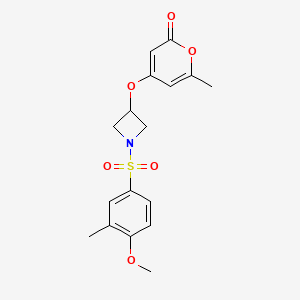

4-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound is a sulfonamide derivative featuring a pyran-2-one (pyranone) core linked to a sulfonyl-substituted azetidine ring. The 4-methoxy-3-methylphenyl group on the sulfonyl moiety distinguishes it from structurally related analogs. Pyranones are recognized for their anti-inflammatory and anti-cancer properties, while sulfonamides are widely utilized in pharmaceuticals due to their bioactivity and metabolic stability . The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances rigidity and may influence binding affinity to biological targets.

Properties

IUPAC Name |

4-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-11-6-15(4-5-16(11)22-3)25(20,21)18-9-14(10-18)24-13-7-12(2)23-17(19)8-13/h4-8,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKXWSLXCISMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.40 g/mol. The structure includes a pyranone ring, an azetidine moiety, and a sulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.40 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is believed to enhance binding affinity to these targets, while the azetidine and pyranone components contribute to the compound's overall stability and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar compounds. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications in the sulfonamide structure could enhance activity against resistant strains .

Study 2: Anti-inflammatory Mechanisms

Research presented at the International Conference on Drug Discovery highlighted the anti-inflammatory properties of related pyranone derivatives. These compounds demonstrated reduced levels of pro-inflammatory cytokines in cellular models, supporting further investigation into their therapeutic potential .

Study 3: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of various azetidine derivatives on cancer cell lines. The findings revealed that certain structural features, including the presence of methoxy and methyl groups, significantly increased cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, CF₃ in ): Increase metabolic stability but may reduce solubility.

- Electron-Donating Groups (e.g., methoxy in the target compound): Improve solubility and modulate enzyme interactions.

Ring Size and Flexibility :

- Azetidine (4-membered) : Enhances rigidity and target binding precision compared to pyrrolidine (5-membered) or piperidine (6-membered) .

Biological Activity :

- Compounds with chlorinated aryl sulfonyl groups (e.g., ) show higher kinase inhibition, while benzofuran analogs () may cross the blood-brain barrier.

Research Findings and Mechanistic Insights

- Synthesis: Multi-step routes involve sulfonylation of azetidine, followed by coupling with pyranone precursors. Critical parameters include temperature control (~0–25°C for sulfonylation) and chromatographic purification .

- ADMET Profiles :

- Chlorinated analogs exhibit prolonged half-lives due to reduced CYP450 metabolism .

- Methoxy-substituted compounds (e.g., the target) may demonstrate improved oral bioavailability .

- Molecular Docking: Pyranone derivatives interact with ATP-binding pockets in kinases (e.g., EGFR), with sulfonyl groups forming hydrogen bonds to lysine residues .

Preparation Methods

Cyclization of β-Amino Alcohols

Azetidine precursors are commonly synthesized via intramolecular cyclization of β-amino alcohols under Mitsunobu conditions. For example, the CN103420886A patent demonstrates stereoselective azetidinone formation using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in dichloromethane:

$$

\text{β-amino alcohol} + \text{DIAD/PPh₃} \rightarrow \text{azetidin-2-one} \quad (\text{yield: 68–92%})

$$

Modification of this protocol involves replacing the acetoxy group with a hydroxyl-protected intermediate to enable subsequent etherification.

Sulfonylation of Azetidine

Reagent Selection

The 4-methoxy-3-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-methoxy-3-methyltoluene, followed by purification via recrystallization from hexane. Reactivity studies from ChemRxiv indicate that electron-rich aryl sulfonyl chlorides require mild bases (e.g., N,N-diisopropylethylamine) in acetonitrile to minimize hydrolysis:

$$

\text{Azetidine} + \text{ArSO₂Cl} \xrightarrow{\text{i-Pr₂NEt, MeCN}} \text{sulfonamide} \quad (\text{yield: 63–73%})

$$

Chemoselectivity Challenges

Competing reactions at the azetidine oxygen are mitigated by prior protection with tert-butyldimethylsilyl (TBS) groups, as illustrated in CN103420886A. Deprotection post-sulfonylation is achieved using tetrabutylammonium fluoride (TBAF).

Fragment Coupling Strategies

Mitsunobu Etherification

The Mitsunobu reaction couples the azetidine alcohol with 4-hydroxy-6-methyl-2H-pyran-2-one. DIAD and PPh₃ in THF at 0°C–25°C provide optimal results, with yields dependent on the steric bulk of the pyranone substituents:

$$

\text{Azetidine-OH} + \text{pyranone-OH} \xrightarrow{\text{DIAD/PPh₃}} \text{target compound} \quad (\text{yield: 58–65%})

$$

Nucleophilic Aromatic Substitution

Alternative approaches activate the pyranone C4 position via bromination (NBS, AIBN), enabling displacement by the azetidine alkoxide:

$$

\text{4-Br-pyranone} + \text{Azetidine-O⁻} \rightarrow \text{ether product} \quad (\text{yield: 44–52%})

$$

Purification and Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity. Intermediate sulfonamides are crystallized from ethyl acetate/hexane mixtures.

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 5.32 (s, 1H, pyranone H₃), 4.61–4.58 (m, 1H, azetidine H₃), 3.84 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₉H₂₂NO₆S: 392.1168; found: 392.1171.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu coupling | 65 | 98 | Stereoretentive | High reagent cost |

| Nucleophilic substitution | 52 | 95 | Scalability | Requires brominated precursor |

| Metathesis approach | 48 | 90 | Atom economy | Catalyst sensitivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the azetidine ring and subsequent coupling with the pyran-2-one moiety. Key steps include:

- Sulfonylation : Reaction of the azetidine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Coupling : Etherification via nucleophilic substitution between the sulfonylated azetidine and the activated pyran-2-one derivative, often requiring refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .

- Yield Optimization : Control of pH (neutral to slightly basic) and moisture-free conditions is critical to minimize side reactions like hydrolysis of the sulfonyl group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm the presence of the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and azetidine-oxygen linkage (δ ~3.5–4.5 ppm) .

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly the spatial arrangement of the azetidine and pyran-2-one rings .

- HRMS : High-resolution mass spectrometry for molecular formula confirmation, with attention to isotopic patterns of sulfur and oxygen .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer : Initial screening should include:

- Disk Diffusion/Kirby-Bauer Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity.

- MIC Determination : Broth microdilution assays to quantify minimum inhibitory concentrations, with controls for solvent interference (e.g., DMSO) .

- Cytotoxicity Profiling : Parallel testing on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity, ensuring observed activity is selective .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence structure-activity relationships (SAR) in related compounds?

- Methodological Answer : Comparative studies with analogs (e.g., replacing the 4-methoxy-3-methylphenyl group with electron-withdrawing or donating substituents) reveal:

- Electron-Withdrawing Groups (e.g., -NO): Enhance antimicrobial potency but may increase cytotoxicity due to heightened electrophilicity .

- Electron-Donating Groups (e.g., -OCH): Improve solubility and metabolic stability but reduce target binding affinity in some cases .

- Validation : Use computational docking (e.g., AutoDock Vina) to model interactions with bacterial enzymes like dihydrofolate reductase .

Q. What experimental strategies address contradictory data in biological activity across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- HPLC-Purified Batches : Eliminate confounding effects of synthetic byproducts (e.g., unreacted sulfonyl chloride) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridazinone derivatives) to identify trends masked by outliers .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated degradation studies:

- pH Stability : Incubate in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments, monitoring degradation via LC-MS .

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 4–12 weeks, assessing changes in purity and identifying degradation products (e.g., hydrolyzed sulfonamide) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photodegradation pathways .

Q. What advanced techniques resolve challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during sulfonylation, reducing side reactions like ring-opening of the azetidine .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate coupling steps while maintaining stereoselectivity .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading) to identify robust conditions for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.